Ni(II) Complex Kinetic Lability
In a direct head‑to‑head kinetic study in dimethyl sulphoxide at 292.0 K, the limiting neutral‑dissociation rate constant (k_d) of the mono‑Ni(II) complex of 2‑(aminomethyl)‑6‑methyl‑pyridine (mepic) is 10.7 × 10⁻³ s⁻¹, compared with 1.12 × 10⁻³ s⁻¹ for the unsubstituted 2‑aminomethylpyridine (pic) complex—a factor‑of‑9.6 acceleration [1]. The kinetically derived first stability constant log K₁ in DMSO is 5.54 for mepic versus 6.43 for pic (Δlog K₁ = –0.89), confirming that the 6‑methyl group thermodynamically destabilizes the chelate [1]. For the N‑methyl analog (pma, 2‑[(methylamino)methyl]pyridine), log K₁ is 6.74, and k_d is 2.58 × 10⁻³ s⁻¹, demonstrating that the steric penalty is unique to C6‑methyl substitution, not generic N‑alkylation [1].
| Evidence Dimension | Ni(II) mono‑complex neutral dissociation rate constant (10³ × k_d / s⁻¹) and stability constant (log K₁ in DMSO, 292 K) |
|---|---|
| Target Compound Data | mepic (6‑methyl‑2‑aminomethylpyridine): k_d = 10.7 ± 0.3 (× 10⁻³ s⁻¹); log K₁ = 5.54 |
| Comparator Or Baseline | pic (2‑aminomethylpyridine): k_d = 1.12 ± 0.02; log K₁ = 6.43; pma (2‑[(methylamino)methyl]pyridine): k_d = 2.58 ± 0.01; log K₁ = 6.74 |
| Quantified Difference | mepic k_d ≈ 9.6× faster than pic; log K₁ depressed by 0.89 units vs pic and 1.20 units vs pma |
| Conditions | Dimethyl sulphoxide solution, 292.0 K, Hgᴵᴵ‑ion induced dissociation extrapolation to zero [Hgᴵᴵ] |
Why This Matters
A ~10‑fold difference in dissociation rate directly affects the dynamic speciation of metal complexes in solution; researchers designing catalysts or metal‑based probes that require a specific ligand residence time must use the 6‑methyl building block if fast exchange is desired, or avoid it if slow exchange is required.
- [1] Buck, D. M. W. & Moore, P. Kinetics of the acid and mercury(II)-ion induced dissociations of some nickel(II) chelate complexes of substituted pyridine ligands in dimethyl sulphoxide solution. J. Chem. Soc., Dalton Trans. 1975, 409–414. DOI: 10.1039/DT9750000409. View Source
